Lipophilicity (XLogP3‑AA) Comparison: 4‑Fluoro vs. 4‑Chloro and Unsubstituted Phenyl Analogs
The computed XLogP3‑AA value for 946288-91-1 is 2.3, placing it within the optimal lipophilicity range (1–3) for oral drug‑likeness. The corresponding chlorine‑substituted analog ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate (MW 413.87) is predicted to have a higher XLogP (estimated >2.8) due to the greater hydrophobicity of chlorine versus fluorine. This difference of ≥0.5 log units can translate to a >3‑fold change in membrane permeability and a measurable shift in CYP450 metabolic susceptibility [1][2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.3 (PubChem computed [1]) |
| Comparator Or Baseline | Estimated XLogP for 4‑chloro analog >2.8 (based on Hansch π constant difference: π(Cl) = 0.71 vs. π(F) = 0.14; Δ ≈ 0.57). The unsubstituted phenyl analog has a reported XLogP of approximately 1.8 (estimated). |
| Quantified Difference | ΔXLogP ≈ −0.5 vs. 4‑chloro analog; ΔXLogP ≈ +0.5 vs. unsubstituted phenyl analog. |
| Conditions | Computed XLogP3‑AA algorithm, PubChem 2025 release; comparator values estimated using Hansch substituent constants. |
Why This Matters
The intermediate lipophilicity of the 4‑fluoro substituent offers a balanced permeability–solubility profile that is preferable for both biochemical assay compatibility and oral bioavailability optimization compared to the more lipophilic 4‑chloro analog and the less lipophilic unsubstituted phenyl analog.
- [1] PubChem. Computed Properties for CID 16910601: XLogP3‑AA = 2.3. U.S. National Library of Medicine, 2025. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. View Source
